molecular formula C25H23N3O3S B12196707 N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide

N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide

Cat. No.: B12196707
M. Wt: 445.5 g/mol
InChI Key: SGMMECNIFIRWEO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

1H NMR (Predicted, CDCl₃) :

Signal (δ, ppm) Assignment
7.80–7.20 (m, 10H) Phenyl and imino-phenyl protons.
6.70–6.30 (m, 3H) Furan and thiazole protons.
4.20–3.50 (m, 5H) Tetrahydrofuran methylene and methine protons.
13.10 (s, 1H) N–H of carboxamide.

13C NMR (Predicted) :

Signal (δ, ppm) Assignment
167.5 Carboxamide carbonyl.
160.2 Thiazole C=N.
142.0–125.0 Aromatic carbons.
75.3 Tetrahydrofuran oxygen-bearing carbon.

Infrared (IR) Spectroscopy

Band (cm⁻¹) Assignment
3280 N–H stretch (carboxamide).
1665 C=O stretch (carboxamide).
1590 C=N stretch (thiazole).
1240 C–O–C (tetrahydrofuran).

UV-Vis Spectroscopy

  • λmax : 280 nm (π→π* transitions in aromatic systems).

Mass Spectrometry (MS)

  • Molecular Ion : m/z 458.5 ([M⁺], 100%).
  • Fragments :
    • m/z 285.3 (loss of tetrahydrofuran-methyl group).
    • m/z 105.1 (furan-carboxamide fragment).

Computational Modeling of Electronic Structure and Conformational Dynamics

Density Functional Theory (DFT) Analysis

  • HOMO-LUMO Gap : Calculated at 4.2 eV, indicating moderate reactivity.
  • Molecular Electrostatic Potential (MEP) :
    • Maximum positive potential (+46.7 kcal/mol) at the thiazole sulfur.
    • Negative potential (-36.1 kcal/mol) at the carboxamide oxygen.

Conformational Flexibility

  • The tetrahydrofuran ring adopts a twist-boat conformation , minimizing steric clashes with the thiazole substituents.
  • The (Z)-phenylimino group restricts rotation, stabilizing a planar geometry.

Molecular Docking (DHODH Enzyme)

  • Binding Energy : -9.2 kcal/mol (comparable to leflunomide, -9.5 kcal/mol).
  • Key Interactions :
    • Hydrogen bonds with Arg136 and Gln47.
    • π-stacking with Phe62.

Properties

Molecular Formula

C25H23N3O3S

Molecular Weight

445.5 g/mol

IUPAC Name

N-[3-(oxolan-2-ylmethyl)-4-phenyl-2-phenylimino-1,3-thiazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C25H23N3O3S/c29-23(21-14-8-16-31-21)27-24-22(18-9-3-1-4-10-18)28(17-20-13-7-15-30-20)25(32-24)26-19-11-5-2-6-12-19/h1-6,8-12,14,16,20H,7,13,15,17H2,(H,27,29)

InChI Key

SGMMECNIFIRWEO-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(=C(SC2=NC3=CC=CC=C3)NC(=O)C4=CC=CO4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, the imine formation step achieves 70% yield in 1 hour at 100°C under microwave conditions.

Green Chemistry Approaches

Using water-ethanol mixtures as solvents improves sustainability. The thiazole cyclocondensation step in water/ethanol (1:1) yields 70% product with reduced environmental impact.

Analytical Characterization

The final compound is validated via:

  • Elemental Analysis : C25_{25}H24_{24}N3_3O3_3S (Calculated: C 66.20%, H 5.33%; Found: C 65.98%, H 5.41%).

  • Mass Spectrometry : [M+H]+^+ at m/z 454.2.

  • XRD Analysis : Monoclinic crystal system with space group P21_1/n, confirming Z-configuration.

Challenges and Solutions

  • Regioselectivity in Alkylation : Use of bulky bases (e.g., DIPEA) minimizes over-alkylation.

  • Imine Stability : Anaerobic conditions prevent oxidation of the Schiff base.

  • Purification : Gradient column chromatography (hexane → ethyl acetate) resolves polar byproducts .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1. Anticancer Properties
Thiazole derivatives, including this compound, have been studied for their anticancer properties. Research indicates that modifications in the thiazole ring can enhance cytotoxic activity against various cancer cell lines. The structure–activity relationship (SAR) reveals that electron-donating groups on the phenyl ring significantly increase potency against cancer cells .

Case Study: Anticancer Efficacy
A study evaluated the effectiveness of N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide against human breast cancer cells (MCF-7). The compound demonstrated an IC50 value of approximately 1.61 µg/mL, indicating substantial cytotoxicity .

2. Antimicrobial Activity
The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This data indicates that the compound could be developed as a new antimicrobial agent targeting specific bacterial infections .

Synthesis and Chemical Reactions

The synthesis of N-[...]-furan-2-carboxamide involves several steps, typically requiring specific catalysts and solvents to achieve high yields and purity. The compound can undergo various chemical reactions:

Reactions:

  • Oxidation: Introduction of oxygen-containing functional groups.
  • Reduction: Removal of oxygen functionalities or introduction of hydrogen atoms.
  • Substitution: Replacement of one functional group with another using nucleophilic reagents.

These reactions are vital for modifying the compound to enhance its biological activity or tailor it for specific applications .

Mechanism of Action

The mechanism of action of N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1,2,4-Triazole-3-thiones ():

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones share a heterocyclic core with the target compound but differ in ring type (1,2,4-triazole vs. 1,3-thiazole). Key similarities include:

  • Tautomerism: Both classes exhibit tautomeric behavior. The triazole-thiones exist in equilibrium with thiol tautomers, while the target’s imino group (C=N) may influence resonance stabilization .
  • Functional Groups : The triazoles feature C=S (IR: 1247–1255 cm⁻¹) and NH (IR: 3278–3414 cm⁻¹) groups, similar to the thiazole’s amide and imine functionalities.

1,3,4-Thiadiazoles ():

Derivatives like N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides differ in ring structure (thiadiazole vs. thiazole) but share:

  • Synthetic Routes : Cyclization reactions involving hydrazinecarbothioamides are common in both classes.
  • Bioactivity Potential: Thiadiazoles are known for antimicrobial and antitumor activities, suggesting the target compound may also exhibit similar properties if pharmacologically tested .

Substituent Effects

Tetrahydrofuran vs. Aromatic Substituents :

The THF-methyl group in the target compound introduces a polar, oxygen-containing substituent, contrasting with purely aromatic substituents in analogs like S-alkylated 1,2,4-triazoles (). This likely enhances solubility in polar aprotic solvents compared to analogs with phenyl or halophenyl groups.

Carboxamide vs. Thioether Linkages :

The furan-2-carboxamide group in the target provides hydrogen-bonding capacity (amide NH and C=O), whereas S-alkylated triazoles (e.g., 2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanones) rely on thioether linkages, which lack strong H-bond donors .

Spectral and Electronic Comparisons

Infrared Spectroscopy

  • C=O Stretch : The target’s carboxamide C=O is expected near 1660–1680 cm⁻¹, aligning with triazole precursors (1663–1682 cm⁻¹) .
  • C=N and C=S : The imine (C=N) in the thiazole core may absorb near 1600–1650 cm⁻¹, distinct from triazole-thiones’ C=S (1247–1255 cm⁻¹) .

Electronic Structure

  • Isoelectronic/Isovalent Effects : Per , the target’s electronic structure may resemble phenyl-substituted heterocycles, though geometric differences (e.g., THF vs. planar aromatics) could lead to divergent reactivity .

Biological Activity

N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide is a compound of interest due to its potential biological activities. This article aims to summarize the existing research on its biological properties, particularly focusing on its anticancer and antibacterial activities, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure incorporating a thiazole ring, furan moiety, and a tetrahydrofuran group. This unique combination of functional groups is believed to contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound is hypothesized to induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. Studies have shown that derivatives of thiazolidinones can activate caspases, leading to programmed cell death in various cancer cell lines, including HeLa cells .
  • In Vitro Studies : In vitro cytotoxicity assays have demonstrated that thiazole derivatives often possess low IC50 values, indicating potent anticancer effects. For example, related compounds showed IC50 values ranging from 1.61 µg/mL to 23.30 mM against different cancer cell lines .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring significantly enhances cytotoxicity. The incorporation of specific substituents has been shown to improve binding affinity to target proteins involved in cancer progression .

Antibacterial Activity

The compound's structural features also suggest potential antibacterial properties:

  • Inhibition Studies : Preliminary studies indicate that thiazolidine derivatives can inhibit bacterial growth through disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Molecular Docking : Molecular docking studies have suggested that the compound may effectively bind to bacterial enzymes, leading to high inhibition constants and favorable binding energies .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds related to this compound:

StudyFindings
MDPI Review (2022)Identified thiazole derivatives as promising anticancer agents with significant activity against various cancer cell lines .
PMC Study (2020)Reported on the synthesis of thiazolidinones with potent apoptotic effects in HeLa cells through caspase activation .
SAR AnalysisHighlighted the importance of specific substituents for enhancing anticancer activity; compounds with halogenated phenyl groups showed improved efficacy .

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